3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
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Overview
Description
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a sulfonyl group derived from 5-chlorothiophene-2-sulfonyl chloride.
Coupling with Pyridazine: The functionalized piperazine is then coupled with a pyridazine derivative under specific reaction conditions, often involving a base such as triethylamine and a solvent like toluene.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow techniques to ensure consistent production.
Chemical Reactions Analysis
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine include:
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine: This compound has a similar structure but with an o-tolyl group instead of a phenyl group.
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline: This variant features a tetrahydrocinnoline moiety, which may impart different biological activities.
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine: This compound includes an imidazole ring, which can affect its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)23-12-10-22(11-13-23)17-8-6-15(20-21-17)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBILBHIPVMXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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